Tris(bromofluoromethyl)-s-triazine

Description

BenchChem offers high-quality Tris(bromofluoromethyl)-s-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(bromofluoromethyl)-s-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

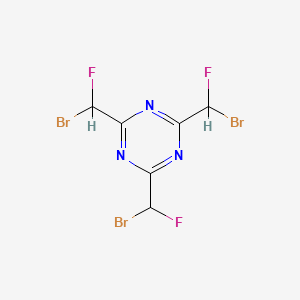

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris[bromo(fluoro)methyl]-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3F3N3/c7-1(10)4-13-5(2(8)11)15-6(14-4)3(9)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLJJIHVVOZKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(F)Br)C(F)Br)C(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718313 | |

| Record name | 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-94-8 | |

| Record name | 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Determining the Solubility of Tris(bromofluoromethyl)-s-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for determining the solubility of Tris(bromofluoromethyl)-s-triazine in various organic solvents. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible experimental design. Given the limited publicly available solubility data for this specific compound, this guide emphasizes a systematic approach to solubility determination, empowering researchers to generate reliable data for applications in organic synthesis, materials science, and drug development.

Introduction to Tris(bromofluoromethyl)-s-triazine and the Critical Role of Solubility

Tris(bromofluoromethyl)-s-triazine is a halogenated heterocyclic compound with potential applications stemming from the unique properties imparted by the bromodifluoromethyl groups and the s-triazine core. The s-triazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The introduction of bromodifluoromethyl substituents can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making this compound a person of interest for further investigation.

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a wide range of applications. In drug development, solubility influences bioavailability and formulation strategies. In organic synthesis, it is crucial for reaction kinetics, purification, and crystallization.[4] Therefore, a thorough understanding of the solubility profile of Tris(bromofluoromethyl)-s-triazine in a diverse set of organic solvents is a prerequisite for its effective utilization. This guide will provide the theoretical and practical foundation for such an investigation.

Theoretical Considerations: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[4] The polarity of both the solute (Tris(bromofluoromethyl)-s-triazine) and the solvent are key determinants. The s-triazine ring is a relatively polar structure due to the presence of three nitrogen atoms. However, the three bromodifluoromethyl groups are bulky and hydrophobic, which will significantly influence the overall polarity of the molecule. It is anticipated that Tris(bromofluoromethyl)-s-triazine will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity.

It is important to note that some s-triazine derivatives are known to have low solubility in common organic solvents, which can present challenges during purification and handling.[5][6] Therefore, a systematic and careful experimental approach is necessary.

Experimental Workflow for Solubility Determination

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of Tris(bromofluoromethyl)-s-triazine. This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data integrity.

Materials and Equipment

Solute:

-

Tris(bromofluoromethyl)-s-triazine (purity ≥ 98%)

Solvents (ACS grade or higher):

-

Non-polar: Hexane, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Vortex mixer

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Calibrated micropipettes

-

Class A volumetric flasks and glassware

-

Syringe filters (0.22 µm, compatible with the organic solvents used)

Safety Precautions

-

Solvent Handling: Organic solvents are flammable and can be toxic.[11] Handle them in a fume hood, away from ignition sources. Consult the Safety Data Sheet (SDS) for each solvent before use.

Experimental Protocol: The Equilibrium Solubility Method

This method determines the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Step 1: Preparation of Stock Solution for Calibration Curve

-

Accurately weigh approximately 10 mg of Tris(bromofluoromethyl)-s-triazine and dissolve it in a suitable solvent in which it is freely soluble (e.g., acetonitrile or a solvent mixture determined from preliminary tests) in a 10 mL volumetric flask.

-

Prepare a series of calibration standards by serial dilution of the stock solution. A minimum of five concentration levels is recommended to ensure linearity.

Step 2: Sample Preparation

-

Add an excess amount of Tris(bromofluoromethyl)-s-triazine (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The key is to have undissolved solid remaining at equilibrium.

-

Tightly cap the vials to prevent solvent evaporation.

Step 3: Equilibration

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the time required to reach equilibrium.

Step 4: Sample Processing

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to remove any undissolved solid particles.

-

Immediately dilute the filtered aliquot with a suitable solvent (the same used for the calibration curve) to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

Step 5: Quantification

-

Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of Tris(bromofluoromethyl)-s-triazine in the diluted samples from the calibration curve.

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.

The following diagram illustrates the experimental workflow for determining the solubility of Tris(bromofluoromethyl)-s-triazine.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Solubility of Tris(bromofluoromethyl)-s-triazine in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |

| Non-polar | Hexane | 1.88 | < 0.1 |

| Toluene | 2.38 | 5.2 | |

| Polar Aprotic | Dichloromethane | 8.93 | 15.8 |

| Chloroform | 4.81 | 12.5 | |

| Ethyl Acetate | 6.02 | 8.9 | |

| Tetrahydrofuran | 7.58 | 25.1 | |

| Acetone | 20.7 | 18.3 | |

| Acetonitrile | 37.5 | 9.7 | |

| Dimethylformamide | 36.7 | 35.4 | |

| Dimethyl Sulfoxide | 46.7 | 42.1 | |

| Polar Protic | Methanol | 32.7 | 3.5 |

| Ethanol | 24.5 | 2.1 | |

| Isopropanol | 19.9 | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The results should be interpreted in the context of solvent properties. For instance, a higher solubility in polar aprotic solvents like DMF and DMSO compared to polar protic solvents like methanol and ethanol could suggest that hydrogen bonding interactions with the protic solvents do not significantly enhance solubility, and the bulky bromodifluoromethyl groups may hinder effective solvation by these smaller alcohols.

Conclusion

This technical guide provides a robust and scientifically sound framework for the determination of the solubility of Tris(bromofluoromethyl)-s-triazine in a range of organic solvents. By following the detailed experimental protocol and considering the underlying theoretical principles, researchers can generate high-quality, reproducible data. This information is invaluable for the rational design of synthetic routes, the development of purification strategies, and the formulation of this promising compound for various applications in chemistry and life sciences.

References

- Department of Chemistry, University of Texas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Department of Chemistry, University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.

- Department of Chemistry, University of Texas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. Solubility Testing of Organic Compounds | PDF. Available at: [Link]

-

Chemistry LibreTexts. Solubility of Organic Compounds. Available at: [Link]

-

LookChem. 2,4,6-TRIS(PERFLUOROETHYL)-S-TRIAZINE. Available at: [Link]

-

Chemical Synthesis Database. 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. Available at: [Link]

-

Agilent Technologies. Triazine Pesticides Standard - Safety Data Sheet. Available at: [Link]

-

PubChem. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Available at: [Link]

-

Fluoropharm. 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine. Available at: [Link]

- Divisió de Química Orgànica, Universitat Autònoma de Barcelona. Chapter 3 – Structural characterization of triazines.

-

Kamal, A., et al. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules2021 , 26(4), 871. Available at: [Link]

- Lamar University. Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions.

-

Frontiers in Chemistry. Exploring s-triazine derivatives as anticancer agents. Available at: [Link]

-

MDPI. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Available at: [Link]

Sources

- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 3. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics [mdpi.com]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tdx.cat [tdx.cat]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. file.chemscene.com [file.chemscene.com]

- 11. agilent.com [agilent.com]

Tris(bromofluoromethyl)-s-triazine CAS number and molecular weight

An In-Depth Technical Guide to 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine

Senior Application Scientist Note: This document provides a comprehensive technical overview of 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine. It is important to note that while the fundamental properties of this compound are documented, detailed experimental literature, including specific synthesis protocols and applications, is sparse. Therefore, this guide has been constructed by integrating data on the target molecule with established principles of s-triazine chemistry and well-documented protocols for structurally analogous compounds. The experimental procedures described herein are proposed based on established methodologies for similar halogenated s-triazines and should be regarded as a starting point for research and development, requiring optimization by qualified personnel.

Core Compound Identification and Properties

2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine is a halogenated heterocyclic compound. The core of the molecule is a symmetrical triazine (s-triazine) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. Each carbon atom on this ring is substituted with a bromofluoromethyl group (-CHFBr). This substitution pattern results in a molecule with the potential for unique reactivity and application, driven by the electron-deficient nature of the triazine ring and the specific properties of the halomethyl substituents.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 402-94-8 | [1] |

| Molecular Formula | C₆H₃Br₃F₃N₃ | [1] |

| Molecular Weight | 413.82 g/mol | [1] |

| Canonical Name | 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine | [1] |

| Appearance | Not specified in available literature; likely a solid at room temperature. | Inferred |

| Solubility | Not specified; likely soluble in polar aprotic organic solvents. | Inferred |

Proposed Synthetic Pathway & Experimental Protocol

The synthesis of trisubstituted s-triazines is a well-established field, almost invariably proceeding from the inexpensive and highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[2] The three chlorine atoms on cyanuric chloride can be displaced sequentially by nucleophiles in a controlled manner, a process governed primarily by temperature.[3] The reactivity of the C-Cl bonds decreases after each substitution, allowing for a stepwise approach.[3]

However, the direct nucleophilic substitution with a "bromofluoromethyl" anion to form a C-C bond with the triazine ring is not a standard or facile transformation. A more plausible, albeit challenging, approach would involve the synthesis of a tri-methylated s-triazine followed by a radical-based halogenation.

Below is a proposed two-stage synthetic workflow. Causality: This multi-step approach is necessary because direct introduction of the -CHFBr group via nucleophilic substitution is synthetically challenging. Creating a simpler, stable precursor (2,4,6-trimethyl-1,3,5-triazine) allows for subsequent, more controllable free-radical halogenation to install the desired functionality.

Diagram: Proposed General Synthetic Workflow

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (Proposed)

Trustworthiness: This protocol is a self-validating system. Each step includes in-process checks (e.g., TLC, NMR) to confirm the reaction's progress and the identity of the intermediate before proceeding. The purification steps are designed to isolate the product to a high degree of purity, which is essential for its use in subsequent applications.

Stage 1: Synthesis of 2,4,6-Trimethyl-1,3,5-triazine (Precursor)

-

Materials: Cyanuric chloride, Trimethylaluminum (AlMe₃), Anhydrous Toluene, Anhydrous Dichloromethane (DCM), Saturated aq. NH₄Cl, Anhydrous MgSO₄.

-

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve cyanuric chloride (1 equivalent) in anhydrous toluene.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of trimethylaluminum (3.3 equivalents) in hexanes dropwise to the stirred solution. Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent side product formation.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the cyanuric chloride spot has been completely consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,4,6-trimethyl-1,3,5-triazine.

-

Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Stage 2: Free-Radical Halogenation

-

Materials: 2,4,6-Trimethyl-1,3,5-triazine, N-Bromosuccinimide (NBS), Olah's Reagent (HF-Pyridine), Azobisisobutyronitrile (AIBN), Anhydrous Carbon Tetrachloride (CCl₄).

-

Procedure:

-

In a flask equipped with a reflux condenser and protected from light, dissolve the trimethyl-s-triazine precursor (1 equivalent) in anhydrous CCl₄.

-

Add N-Bromosuccinimide (3 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture and irradiate with a UV lamp (e.g., 254 nm) to initiate the radical reaction. Causality: Radical reactions require an initiator (AIBN) and often an external energy source (heat/UV light) to generate the necessary radical species for the chain reaction to proceed.

-

After bromination is complete (monitored by GC-MS), cool the reaction mixture.

-

In a separate, suitable vessel (e.g., Teflon), add Olah's reagent.

-

Slowly add the brominated intermediate to the Olah's reagent at a controlled temperature. This step should only be performed by personnel experienced in handling highly corrosive and toxic fluorine sources.

-

Stir at the appropriate temperature until fluorine incorporation is complete.

-

Quench, extract, and purify via column chromatography to isolate the final product, 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine.

-

Characterize extensively using ¹H, ¹³C, ¹⁹F NMR, and High-Resolution Mass Spectrometry.

-

Potential Applications in Research and Drug Development

The s-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] The introduction of fluorine and bromine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

-

Anticancer Agents: Many s-triazine derivatives have been investigated for their antiproliferative activities.[2] The substituents on the triazine ring play a crucial role in the compound's biological activity. Fluorinated groups, in particular, are known to enhance properties like metabolic stability and binding affinity.[4]

-

Antimicrobial Agents: Fluorinated s-triazine compounds have also shown promise as antimicrobial agents against various bacterial and fungal strains.[5][6] The unique electronic properties of the bromofluoromethyl group could lead to novel interactions with microbial targets.

-

Materials Science: The high degree of halogenation and the rigid triazine core suggest potential use as a building block for functional materials, such as polymers with specific thermal or flame-retardant properties. Cross-linking polymers with halogenated triazines has been explored for applications like CO₂ capture.[7]

Diagram: Role of s-Triazine Core in Drug Discovery

Caption: The s-triazine core as a versatile scaffold.

Safety and Handling

Specific toxicological data for 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine is not available. However, based on its structure as a halogenated organic compound, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles with side shields at all times.

-

Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

-

Tris(bromofluoromethyl)-s-triazine_化工百科 - ChemBK. (n.d.). Retrieved March 12, 2026, from [Link]

-

El-Faham, A., Sharma, A., Farooq, M., Almarhoon, Z., Abd Alhameed, R., Wadaan, M. A. M., de la Torre, B. G., & Albericio, F. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]

-

El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. Available at: [Link]

-

Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-90. [Link]

- Beier, P. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. Journal of Fluorine Chemistry, 251, 109892.

-

Serrano, E., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31227-31232. [Link]

- Patel, R. V., et al. (2011). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents.

-

ResearchGate. (n.d.). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides. Retrieved March 12, 2026, from [Link]

-

Hamdy, M. S., et al. (2020). New self-supported polyamine CO2 adsorbents prepared by cross-linking branched polyethyleneimine (PEI) with 2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine (4BMFPT). ResearchGate. Available at: [Link]

-

Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Molecules, 27(16), 5183. [Link]

- Wang, F., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.

-

Patel, R. V., et al. (2011). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Asati, V., et al. (2024). Exploring s-triazine derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

-

El-Faham, A., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 911. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Rational Synthesis and Validation of Tris(bromofluoromethyl)-s-triazine: A Technical Whitepaper

Executive Context & Structural Significance

Tris(bromofluoromethyl)-s-triazine (CAS 402-94-8) represents a highly specialized class of halogenated heterocyclic compounds[1]. Characterized by its symmetrical 1,3,5-triazine core and three sterically demanding, electron-withdrawing bromofluoromethyl (-CHFBr) groups, this molecule is a critical intermediate in advanced materials science, specifically in the development of specialized cross-linking agents and fluorinated pharmaceuticals[2]. The dual presence of bromine and fluorine on the methyl substituents imparts unique physicochemical properties, making the triazine ring highly electron-deficient and uniquely reactive under controlled conditions.

Mechanistic Rationale: The Cyclotrimerization Pathway

The most thermodynamically favorable and scalable route to symmetrical 2,4,6-tris(haloalkyl)-1,3,5-triazines is the acid-catalyzed cyclotrimerization of the corresponding haloacetonitrile[3]. For this specific target, the requisite precursor is bromofluoroacetonitrile[4].

Causality of Catalyst Selection: Haloacetonitriles possess highly electrophilic nitrile carbons due to the inductive electron withdrawal by the adjacent halogens. However, they do not spontaneously trimerize at ambient conditions due to a high kinetic barrier. The introduction of an anhydrous Brønsted acid (e.g., HCl gas) or a Lewis acid (e.g., AlCl₃) protonates or coordinates with the nitrile nitrogen. This activation drastically increases the electrophilicity of the nitrile carbon, facilitating a nucleophilic attack by the nitrogen lone pair of a second, unactivated nitrile molecule. A subsequent attack by a third molecule leads to an intermediate that rapidly undergoes ring closure (cyclization) to form the aromatic, thermodynamically stable s-triazine core.

Fig 1. Acid-catalyzed cyclotrimerization mechanism of bromofluoroacetonitrile.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates In-Process Controls (IPC) to prevent premature quenching, which is a common cause of low yields in haloacetonitrile trimerizations.

Materials:

-

Bromofluoroacetonitrile (Precursor)[4]

-

Anhydrous Dichloromethane (DCM) (Solvent)

-

Anhydrous HCl gas (Catalyst)

-

Saturated NaHCO₃ solution (Quenching agent)

Step-by-Step Methodology:

-

System Initialization: Purge a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, gas dispersion tube, and a low-temperature thermometer with ultra-pure N₂.

-

Pre-cooling (Causality): Charge the flask with 100 mmol of bromofluoroacetonitrile and 150 mL of anhydrous DCM. Cool the system to -10 °C using a dry ice/acetone bath. Rationale: The initial protonation and subsequent oligomerization are highly exothermic. Sub-zero temperatures prevent runaway polymerization and thermal degradation of the sensitive precursor.

-

Catalyst Introduction: Slowly bubble anhydrous HCl gas through the dispersion tube into the solution for 2 hours, maintaining the internal temperature strictly below 0 °C.

-

Cyclotrimerization: Seal the flask under a static N₂ atmosphere and allow the reaction mixture to slowly warm to 25 °C. Stir continuously for 48 hours.

-

In-Process Control (Self-Validation): After 48 hours, extract a 0.5 mL aliquot. Evaporate the DCM under a gentle N₂ stream and analyze the residue via ATR-FTIR.

-

Validation Metric: Monitor the C≡N stretching frequency at ~2250 cm⁻¹. If the peak area is >5% of its initial integration, re-seal and stir for an additional 24 hours. Proceed only when the nitrile signal is effectively absent, replaced by the strong triazine C=N stretch at ~1550 cm⁻¹.

-

-

Controlled Quenching: Once validated, cool the mixture to 0 °C and slowly pour it over 200 g of crushed ice. Causality: Ice water safely quenches the dissolved HCl without generating localized heat spikes.

-

Neutralization: Carefully add saturated NaHCO₃ until the aqueous layer reaches pH 7-8. Rationale: Strong bases (like NaOH) must be avoided to prevent nucleophilic substitution of the halogens or hydrolysis of the triazine ring.

-

Isolation: Separate the organic DCM layer, extract the aqueous layer twice with 50 mL DCM, combine the organics, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via vacuum distillation to isolate pure 2,4,6-tris(bromofluoromethyl)-1,3,5-triazine.

Fig 2. Self-validating experimental workflow with integrated FTIR control.

Quantitative Data & Analytical Summaries

Table 1: Physicochemical Properties of Tris(bromofluoromethyl)-s-triazine

| Property | Value |

| IUPAC Name | 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine |

| CAS Registry Number | 402-94-8[1] |

| Molecular Formula | C₆H₃Br₃F₃N₃[1] |

| Molecular Weight | 413.82 g/mol [1] |

| Predicted Density | 2.348 ± 0.06 g/cm³[5] |

| Predicted Boiling Point | 375.0 ± 52.0 °C[5] |

Table 2: Analytical Validation Markers for Quality Control

| Analytical Technique | Target Signal / Shift | Diagnostic Indication |

| ATR-FTIR | ~ 1550 cm⁻¹ (Strong) | Confirmation of the aromatic triazine ring (C=N stretch). |

| ATR-FTIR | ~ 2250 cm⁻¹ (Absence) | Confirms complete consumption of the nitrile precursor. |

| ¹⁹F NMR (CDCl₃) | ~ -140 to -150 ppm (d, J ≈ 50 Hz) | Confirms the fluorine atom coupled to the adjacent proton. |

| ¹H NMR (CDCl₃) | ~ 6.8 ppm (d, J ≈ 50 Hz) | Confirms the methine proton split by the geminal fluorine. |

Conclusion

The synthesis of 2,4,6-tris(bromofluoromethyl)-1,3,5-triazine relies heavily on the controlled, acid-catalyzed cyclotrimerization of bromofluoroacetonitrile. By strictly managing the thermal profile during catalyst introduction and employing a self-validating FTIR feedback loop, researchers can avoid common pitfalls such as precursor degradation and incomplete conversion. The use of mild basic quenching further preserves the integrity of the highly sensitive bromofluoromethyl substituents, ensuring high-purity yields suitable for downstream pharmaceutical and materials applications.

References

-

[1] ChemicalBook - 402-94-8 | CAS DataBase. Source: chemicalbook.com. URL:

-

[2] Fluoropharm - 402-94-8 | 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine. Source: fluoropharm.com. URL:

-

[5] Tris(bromofluoromethyl)-s-triazine_化工百科 - ChemBK. Source: chembk.com. URL:

-

[4] Synthesis of α,β-unsaturated aldehydes and nitriles via cross-metathesis reactions. Source: researchgate.net. URL:

-

[3] BJOC - Search Results - Beilstein Journals. Source: beilstein-journals.org. URL:

Sources

Mechanistic Decomposition Pathways of Halogenated s-Triazines: A Comprehensive Guide

Halogenated s-triazines, encompassing widely used agricultural herbicides like atrazine and simazine, as well as industrial intermediates like cyanuric chloride, present significant environmental and chemical challenges due to their recalcitrant aromatic ring structures. Understanding their decomposition pathways—whether through abiotic hydrolysis, advanced oxidation, or enzymatic biodegradation—is critical for researchers developing bioremediation strategies, designing next-generation agrochemicals, or studying environmental pharmacokinetics.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical pathways, providing the mechanistic causality and self-validating experimental protocols required to rigorously study these compounds in the laboratory.

Abiotic Degradation: Hydrolysis Kinetics of Cyanuric Chloride

The hydrolysis of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational model for understanding abiotic s-triazine degradation. The substitution of the three chlorine atoms by hydroxyl groups occurs in a stepwise manner, ultimately yielding cyanuric acid[1]. However, the reaction kinetics are heavily dictated by the pH of the aqueous environment.

-

Acidic to Neutral Conditions (pH ≤ 6): Under acidic conditions, the hydrolysis rate is independent of pH[2]. The protonation of the triazine nitrogen withdraws electron density, facilitating the spontaneous, rate-determining departure of the chloride ion. This forms a highly polarized transition state that is rapidly attacked by water, following a unimolecular nucleophilic substitution (SN1) mechanism [2].

-

Alkaline Conditions (pH ≥ 7): Conversely, in alkaline environments, the reaction rate increases proportionally with pH and substrate concentration[2]. The abundance of strong nucleophilic hydroxide ions (OH⁻) allows for direct attack on the electron-deficient carbon of the triazine ring, displacing the chloride ion via a concerted bimolecular nucleophilic substitution (SN2) mechanism [2].

The stability of the intermediate dichlorohydroxy-s-triazine in alkaline conditions is attributed to its ionization into an anion, which strongly deactivates the remaining chlorine atoms against further nucleophilic attack[1].

Advanced Oxidation Processes (AOPs) and Photocatalysis

Because abiotic hydrolysis is often too slow for environmental remediation, Advanced Oxidation Processes (AOPs) are employed to generate non-specific, highly reactive hydroxyl radicals (•OH).

When utilizing heterogeneous photocatalysis (e.g., TiO₂ under UV irradiation), the degradation pathway diverges significantly from simple hydrolysis. The •OH radicals preferentially attack the alkylamino side chains rather than the aromatic ring[3]. This leads to rapid N-dealkylation , producing desethylatrazine and desisopropylatrazine[3]. While trace levels of atrazine can be degraded to less than 0.1 ppb in minutes, complete mineralization to CO₂ is rarely achieved through photocatalysis alone, as the resulting cyanuric acid is highly resistant to •OH attack[4].

To achieve higher mineralization rates, Fenton (Fe/H₂O₂) or photo-Fenton systems are utilized, where the synergistic generation of •OH can drive both dealkylation and eventual ring cleavage[3].

Biotic Degradation: The Enzymatic Atz Pathway

The most efficient route to complete mineralization of halogenated s-triazines is biological. In aerobic environments, bacteria such as Pseudomonas sp. strain ADP utilize a highly conserved six-step enzymatic pathway encoded by the atz operon[5].

-

Dechlorination (AtzA / TrzN): The enzyme atrazine chlorohydrolase (AtzA) specifically targets the C-Cl bond, hydrolyzing it to form hydroxyatrazine[5]. This critical first step eliminates the molecule's phytotoxicity.

-

N-Dealkylation (AtzB & AtzC): Hydroxyatrazine N-ethylaminohydrolase (AtzB) removes the ethyl group to form N-isopropylammelide, followed by AtzC, which removes the isopropyl group to yield cyanuric acid[5].

-

Ring Cleavage (AtzD): Because the s-triazine ring is stabilized by resonance, its cleavage by cyanuric acid amidohydrolase (AtzD) is thermodynamically demanding and represents the rate-limiting bottleneck of the entire pathway[5]. Consortia lacking the atzD gene will accumulate cyanuric acid as a dead-end metabolite[6].

-

Mineralization (AtzE & AtzF): The resulting biuret is hydrolyzed by AtzE to urea, which is finally cleaved by allophanate hydrolase (AtzF) into CO₂ and NH₃[5].

Note: Recent advancements have also identified anaerobic degradation pathways initiated by reductive dechlorination, yielding novel metabolites such as 4-ethylamino-6-isopropylamino-1,3,5-triazine (EIPAT)[7].

Enzymatic degradation pathway of atrazine via the Atz gene products, leading to mineralization.

Quantitative Data Summary

The following table synthesizes the kinetic and mechanistic parameters across different degradation modalities, providing a rapid comparative reference for experimental design.

| Degradation Method | Target Compound | Primary Mechanism | Key Intermediates | Mineralization Efficiency |

| Acidic Hydrolysis (pH ≤ 6) | Cyanuric Chloride | SN1 Nucleophilic Substitution | Dichlorohydroxy-s-triazine | Low (Stops at Cyanuric Acid) |

| Alkaline Hydrolysis (pH ≥ 7) | Cyanuric Chloride | SN2 Nucleophilic Substitution | Dichlorohydroxy-s-triazine | Low (Stops at Cyanuric Acid) |

| TiO₂ Photocatalysis (UV) | Atrazine | Hydroxyl Radical (•OH) Oxidation | Desethylatrazine, Desisopropylatrazine | Moderate (Requires prolonged exposure) |

| Fenton Oxidation (Fe/H₂O₂) | Atrazine | Hydroxyl Radical (•OH) Oxidation | Hydroxyatrazine, Cyanuric Acid | High (>95% within 35 min) |

| Biotic Degradation (Atz) | Atrazine | Enzymatic Hydrolysis & Cleavage | Hydroxyatrazine, Cyanuric Acid, Biuret | Complete (CO₂ + NH₃) |

Standardized Experimental Methodologies

To ensure reproducibility and trustworthiness in your data, the following protocols have been designed as self-validating systems. They incorporate necessary controls to isolate target variables and explain the causality behind critical laboratory steps.

Protocol A: Kinetic Profiling of Cyanuric Chloride Hydrolysis

Objective: Determine the rate constants of cyanuric chloride hydrolysis under varying pH regimes.

-

System Preparation: Prepare a jacketed glass reactor maintained precisely at 298 K using a circulating water bath. Causality: Cyanuric chloride hydrolysis is highly temperature-dependent; thermal fluctuations will severely skew kinetic data[8].

-

Solvent Matrix: Add 100 mL of an acetone/water co-solvent system (e.g., 50:50 v/v) to the reactor. Causality: Cyanuric chloride is nearly insoluble in pure water. Without a co-solvent, the dissolution rate would bottleneck the reaction, masking the true chemical hydrolysis kinetics[8].

-

Reaction Initiation: Introduce 5.0 mM of cyanuric chloride and immediately engage a pH-stat autotitrator, set to maintain the target pH (e.g., pH 8.0) using 0.1 M NaOH.

-

Self-Validating Control: The use of the pH-stat is critical. As hydrolysis releases HCl, the pH would naturally drop, shifting the mechanism from SN2 back to SN1 mid-experiment. The autotitrator prevents this mechanistic drift.

-

Data Acquisition: Record the volume of NaOH dispensed over time. The molar equivalence of NaOH directly correlates to the moles of chloride displaced, allowing for precise first-order or second-order rate constant calculations.

Protocol B: TiO₂-Mediated Photocatalytic Degradation Assay

Objective: Evaluate the degradation efficiency and intermediate formation of atrazine via heterogeneous photocatalysis.

Standardized workflow for evaluating the photocatalytic degradation of s-triazines.

-

Preparation: Prepare a 10 mg/L atrazine solution in ultrapure water. Add 1.0 g/L of Degussa P25 TiO₂ nanoparticles.

-

Dark Adsorption (Critical Step): Stir the suspension in the dark for 30 minutes. Causality: This establishes an adsorption-desorption equilibrium between the atrazine and the TiO₂ surface. Skipping this step artificially inflates the perceived degradation rate during the first 10 minutes of irradiation, as substrate is merely adsorbing, not degrading.

-

Irradiation: Expose the suspension to a 300W Xenon lamp equipped with a 340 nm cutoff filter (simulating solar UV).

-

Sampling & Quenching: Withdraw 2 mL aliquots at pre-defined intervals (0, 10, 20, 30, 60 min). Immediately quench the reaction by adding 0.5 mL of HPLC-grade methanol and filtering through a 0.22 µm PTFE syringe filter. Causality: Methanol acts as a potent radical scavenger, instantly halting •OH-mediated degradation. Filtration removes the TiO₂ catalyst to stop further surface reactions, ensuring the aliquot represents an exact snapshot in time.

-

Analysis: Analyze via LC-MS/MS to quantify the parent compound alongside desethylatrazine and desisopropylatrazine.

References

-

MDPI. "Atrazine | Encyclopedia MDPI". Encyclopedia. Available at:[Link]

-

Pelizzetti, E., et al. "Photocatalytic Degradation of Atrazine and Other s-Triazine Herbicides". Environmental Science & Technology. Available at:[Link]

-

Morfeld, P., et al. "Cyanuric chloride. MAK Value Documentation". The MAK Collection for Occupational Health and Safety. Available at:[Link]

-

ACS Publications. "Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution". Industrial & Engineering Chemistry Research. Available at:[Link]

-

IntechOpen. "Triazine Herbicides in the Environment". Herbicides - Advances in Research. Available at: [Link]

-

Li, M.-R., et al. "Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326". Polish Journal of Environmental Studies. Available at:[Link]

-

PubMed. "Degradation of Atrazine by an Anaerobic Microbial Consortium Enriched from Soil of an Herbicide-Manufacturing Plant". Current Microbiology. Available at:[Link]

-

J-Stage. "On the Hydrolysis of Cyanuric Chloride". Journal of Synthetic Organic Chemistry, Japan. Available at:[Link]

Sources

- 1. On the Hydrolysis of Cyanuric Chloride [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triazine Herbicides in the Environment | IntechOpen [intechopen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atrazine | Encyclopedia MDPI [encyclopedia.pub]

- 6. pjoes.com [pjoes.com]

- 7. Degradation of Atrazine by an Anaerobic Microbial Consortium Enriched from Soil of an Herbicide-Manufacturing Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Tris(bromofluoromethyl)-s-triazine in Medicinal Chemistry: A Privileged Scaffold for Bioisosteric Design and Covalent Targeting

Executive Summary: The Convergence of Fluorine Chemistry and Privileged Scaffolds

In modern drug discovery, the strategic incorporation of halogenated motifs into privileged scaffolds is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (CAS: 402-94-8) represents a highly versatile, yet underutilized, trifunctional hub that merges the well-documented biological tractability of the s-triazine core with the unique physicochemical properties of the bromofluoromethyl (-CHBrF) group.

As an application scientist bridging synthetic methodology and drug design, I have structured this technical guide to elucidate the causality behind using this specific molecule. We will explore how the -CHBrF moiety serves as both a reactive warhead for targeted covalent inhibitors (TCIs) and a synthetic precursor to critical bioisosteres like the difluoromethyl (-CF2H) group .

Structural and Physicochemical Rationale

The s-Triazine Core: A Platform for Orthogonal Functionalization

The 1,3,5-triazine ring is a planar, aromatic system with a lower resonance energy than benzene, rendering it highly susceptible to nucleophilic attack. In medicinal chemistry, it is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs (e.g., Altretamine, Enasidenib) and its ability to modulate the lipophilicity and LUMO energy of a molecule . The symmetrical architecture of s-triazine allows for strategic, temperature-controlled orthogonal substitution, enabling the fine-tuning of target residence time and off-target clearance.

The Bromofluoromethyl (-CHBrF) Pharmacophore

While the trifluoromethyl (-CF3) group is ubiquitous, the -CHBrF group offers a distinct advantage: synthetic plasticity . The bromine atom acts as an excellent leaving group, allowing the -CHBrF moiety to function as an electrophilic center for late-stage functionalization. Furthermore, if left intact, the -CHBrF group acts as a mild, proximity-driven alkylating agent.

To understand the utility of this group, we must compare its physicochemical properties against traditional alkyl and fluoroalkyl substituents.

Table 1: Physicochemical Comparison of Alkyl and Haloalkyl Substituents

| Substituent Group | Lipophilicity (π) | Electronegativity (Pauling) | H-Bond Donor Capacity | Primary Medicinal Utility |

| -CH3 (Methyl) | 0.52 | 2.50 | None | Steric bulk, hydrophobic packing |

| -CH2F (Fluoromethyl) | 0.17 | ~3.00 | Weak | Bioisostere for -OH or -SH |

| -CF2H (Difluoromethyl) | 0.38 | ~3.50 | Strong | Lipophilic H-bond donor, metabolic stability |

| -CHBrF (Bromofluoromethyl) | 0.85 | ~3.20 | Weak | Covalent warhead, synthetic precursor |

Data synthesized from standard medicinal chemistry bioisostere profiling.

Strategic Applications in Drug Discovery

Design of Targeted Covalent Inhibitors (TCIs)

Historically, the pharmaceutical industry avoided covalent inhibitors due to off-target toxicity risks. However, the success of drugs like Ibrutinib and Osimertinib has validated the TCI approach, particularly in oncology . Tris(bromofluoromethyl)-s-triazine is an ideal precursor for designing reversible and irreversible TCIs. The -CHBrF group is a "quiet" electrophile; it remains relatively stable in aqueous physiological conditions but undergoes rapid SN2 displacement when positioned in close proximity to a nucleophilic cysteine or serine residue in a kinase active site.

Mechanism of targeted covalent inhibition via the -CHBrF warhead.

Precursor for 18F-Radiochemistry and Bioisosteric Replacement

The difluoromethyl (-CF2H) group is a highly sought-after bioisostere because it acts as a polarized C-H hydrogen-bond donor while improving metabolic stability against aldehyde oxidase . Tris(bromofluoromethyl)-s-triazine can be utilized to transfer the -CHBrF group onto a drug scaffold, which is subsequently subjected to halogen exchange (Halex) using AgF or 18F-reagents to generate a -CF2H or 18F-CF2H PET radiotracer.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of each reagent choice and environmental condition is explicitly detailed.

Protocol 1: Chemoselective Mono-Substitution of Tris(bromofluoromethyl)-s-triazine

Objective: Synthesize a functionalized bis(bromofluoromethyl)-triazine intermediate for covalent kinase inhibitor screening. Causality: The electron-withdrawing nature of the s-triazine ring and the adjacent fluorine atom renders the α-carbon of the -CHBrF group highly electrophilic. Performing this reaction at room temperature leads to uncontrolled poly-substitution. Therefore, strict cryogenic control (-78 °C) is mandatory to isolate the mono-substituted product.

Step-by-Step Workflow:

-

Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.

-

Dissolution: Dissolve 2,4,6-tris(bromofluoromethyl)-1,3,5-triazine (1.0 mmol, 1.0 eq) in 15 mL of anhydrous Tetrahydrofuran (THF).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

-

Nucleophile Addition: In a separate vial, dissolve the target nucleophile (e.g., an aniline-based kinase recognition motif, 0.95 eq) and N,N-Diisopropylethylamine (DIPEA, 1.2 eq) in 5 mL of anhydrous THF. Note: DIPEA is chosen over stronger bases (like NaH) to prevent the unwanted elimination of HBr, which would yield a fluoroalkene.

-

Controlled Reaction: Add the nucleophile solution dropwise over 30 minutes via a syringe pump to maintain high dilution and prevent localized heating.

-

Validation & Monitoring: Stir for 2 hours at -78 °C. Withdraw a 10 µL aliquot, quench in LC-MS grade Methanol, and analyze. The reaction is complete when the mono-substituted mass peak plateaus and unreacted starting material is <5%.

-

Workup: Quench the reaction at -78 °C with 10 mL of saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure mono-substituted covalent precursor.

Synthetic workflow from Tris(bromofluoromethyl)-s-triazine to a bioisosteric target.

Protocol 2: Late-Stage Fluorination to Generate the -CF2H Bioisostere

Objective: Convert the remaining -CHBrF warhead into a metabolically stable -CF2H group. Causality: Direct fluorination of complex scaffolds is notoriously difficult. By utilizing the pre-installed -CHBrF group, we bypass the need for harsh fluorinating agents (like DAST or SF4). Silver(I) fluoride (AgF) acts as a halophilic Lewis acid, pulling the bromide to form insoluble AgBr, while delivering the fluoride ion.

Step-by-Step Workflow:

-

Setup: In a foil-wrapped (light-shielded) vial, dissolve the mono-substituted intermediate from Protocol 1 (0.5 mmol) in anhydrous Acetonitrile (5 mL).

-

Reagent Addition: Add Silver(I) fluoride (AgF, 2.0 eq) and 18-Crown-6 (0.1 eq) to the solution. Note: 18-Crown-6 is critical as it solvates the silver cation, increasing the nucleophilicity of the fluoride anion.

-

Reaction: Stir the suspension at 40 °C for 12 hours under Argon.

-

Validation: Monitor via 19F-NMR. The disappearance of the -CHBrF doublet and the emergence of the characteristic -CF2H doublet-of-doublets confirms conversion.

-

Workup: Filter the mixture through a pad of Celite to remove the AgBr precipitate. Concentrate the filtrate and purify via preparative HPLC.

Conclusion

Tris(bromofluoromethyl)-s-triazine is far more than a niche fluorinated building block; it is a highly programmable scaffold for modern medicinal chemistry. By leveraging the differential reactivity of the s-triazine core and the electrophilic nature of the -CHBrF groups, drug development professionals can rapidly access complex targeted covalent inhibitors and metabolically stable difluoromethyl bioisosteres. Strict adherence to cryogenic control and chemoselective reagent selection is paramount to unlocking the full potential of this molecule.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[Link]

-

Casanova, A. R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 982.[Link]

-

Luo, G., et al. (2020). Discovery of potent and highly selective covalent inhibitors of Bruton's tyrosine kinase bearing triazine scaffold. European Journal of Medicinal Chemistry, 199, 112339.[Link]

Methodological & Application

Standard protocol for bromofluoromethylation using s-triazine reagents

Application Note & Standard Protocol

Topic: High-Fidelity Bromofluoromethylation of Organic Scaffolds Using Advanced s-Triazine Reagents

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Strategic Value of the Bromofluoromethyl Group

The introduction of fluorinated motifs is a cornerstone of modern drug discovery, enhancing metabolic stability, membrane permeability, and binding affinity. The bromofluoromethyl (-CF₂Br) group, in particular, offers a unique synthetic handle. It serves not only as a stable bioisostere for other functional groups but also as a versatile precursor for further chemical modifications, including cross-coupling reactions and the generation of difluoromethyl radicals. This guide details a robust and reproducible protocol for the bromofluoromethylation of (hetero)arenes using a shelf-stable, s-triazine-based reagent platform under photocatalytic conditions. We will explore the mechanistic underpinnings, provide a detailed step-by-step experimental workflow, and offer expert guidance on troubleshooting and optimization.

Safety First: Mandatory Handling Protocols for s-Triazine Reagents

While s-triazine derivatives are generally stable, adherence to strict safety protocols is non-negotiable. All handling should be performed in a well-ventilated chemical fume hood.[1][2][3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2][3]

-

Skin Protection: An impervious lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed frequently.[2][3]

-

Respiratory Protection: For handling the powdered reagent outside of a fume hood or if aerosol formation is possible, a full-face respirator with appropriate cartridges is necessary.[2][3]

Handling & Storage:

-

Avoid the formation and inhalation of dust and aerosols.[1][2][3]

-

Store the reagent container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][4][5]

-

Use non-sparking tools and prevent electrostatic discharge.[2][3]

Emergency Procedures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[2][4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[3][4]

-

Spill: Evacuate the area. Wear full PPE. Contain the spill using an inert absorbent material and collect it in a suitable, closed container for disposal.[1][3]

The Chemical Blueprint: Mechanism of Photocatalytic Bromofluoromethylation

The protocol leverages the power of visible-light photoredox catalysis to generate the key bromofluoromethyl radical (•CF₂Br) from a stable s-triazine precursor. The 1,3,5-triazine core acts as an excellent electron-accepting scaffold, facilitating the release of the radical upon single-electron transfer (SET). The process is analogous to well-established photoredox-mediated trifluoromethylation reactions.[6][7][8]

The proposed catalytic cycle proceeds as follows:

-

Excitation: The photocatalyst (PC), typically a ruthenium or iridium complex, absorbs a photon of visible light, promoting it to an excited state (PC*).

-

Reductive Quenching: The excited photocatalyst (PC*) is reduced by a sacrificial electron donor (e.g., an amine), generating a highly reducing radical anion (PC•⁻).

-

Radical Generation: The s-triazine bromofluoromethylating reagent accepts an electron from the reduced photocatalyst (PC•⁻). This single-electron transfer induces the fragmentation of the reagent, releasing the bromofluoromethyl radical (•CF₂Br) and the stable s-triazine anion.

-

Substrate Addition: The electrophilic •CF₂Br radical rapidly adds to the electron-rich (hetero)arene substrate, forming a radical cation intermediate.

-

Aromatization & Catalyst Regeneration: The radical cation is oxidized back to the aromatic product, and the photocatalyst is returned to its ground state to complete the catalytic cycle.

Caption: Proposed photocatalytic cycle for bromofluoromethylation.

Standard Protocol: Photocatalytic Bromofluoromethylation

This protocol provides a general procedure for the bromofluoromethylation of a representative electron-rich arene. Optimization may be required for different substrate classes.

Materials & Equipment

-

Reagents:

-

(Hetero)arene substrate

-

s-Triazine-CF₂Br Reagent (e.g., 2-(bromodifluoromethyl)-4,6-dimethoxy-1,3,5-triazine)

-

Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or DMA)

-

-

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles

-

Nitrogen or Argon line with a manifold

-

Visible light source (e.g., Blue LED strip, 26W household fluorescent bulb)[6]

-

Cooling fan to maintain room temperature

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Experimental Workflow Diagram

Caption: General experimental workflow for photocatalytic bromofluoromethylation.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the (hetero)arene substrate (1.0 eq., typically 0.2 mmol), the s-Triazine-CF₂Br reagent (1.5 - 2.0 eq.), and the photocatalyst (1-2 mol%).

-

Atmosphere Control: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous solvent (to achieve a substrate concentration of 0.05 - 0.1 M) via syringe.

-

Degassing: Sparge the resulting solution with a gentle stream of nitrogen or argon for an additional 10 minutes to ensure the removal of dissolved oxygen.

-

Initiation & Reaction: Place the sealed flask approximately 5-10 cm from the light source. Use a small fan to maintain the reaction temperature at approximately 20-25 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Work-up: Once the reaction is complete, turn off the light source. Concentrate the reaction mixture directly onto silica gel using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure bromofluoromethylated product.

Data & Optimization Parameters

For successful bromofluoromethylation, several parameters can be fine-tuned. The following table provides a starting point for optimization.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Substrate Conc. | 0.05 - 0.2 M | Higher concentrations can sometimes lead to side reactions or insolubility. Start at 0.1 M for most substrates. |

| Reagent Equiv. | 1.5 - 2.5 eq. | Using an excess of the s-triazine reagent ensures complete consumption of the limiting substrate. |

| Photocatalyst | 1 - 5 mol% | 1-2 mol% is usually sufficient. Higher loadings may be needed for challenging or less reactive substrates. |

| Solvent | ACN, DMF, DMA, Dioxane | The choice of solvent can influence reagent solubility and reaction kinetics. Acetonitrile is a good starting point. |

| Temperature | 20 - 40 °C | Most photoredox reactions are run at ambient temperature. Slight heating may be required for some substrates, but can also increase byproduct formation. |

| Light Source | Blue LEDs, CFL bulb | The light source must match the absorption spectrum of the chosen photocatalyst. Blue light is common for many Ru and Ir catalysts. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Incomplete removal of oxygen. 2. Inactive photocatalyst. 3. Insufficient light intensity/incorrect wavelength. 4. Substrate is too electron-deficient. | 1. Ensure thorough degassing by sparging or freeze-pump-thaw cycles. 2. Use a fresh batch of catalyst. 3. Move the light source closer or use a more powerful one. Check the catalyst's absorbance spectrum. 4. This radical addition works best on electron-rich or neutral arenes. |

| Formation of Side Products | 1. Over-reaction or decomposition of product. 2. Reaction with solvent. 3. Dimerization of the substrate. | 1. Monitor the reaction closely and stop it upon full consumption of starting material. 2. Screen alternative solvents. 3. Dilute the reaction mixture (e.g., lower concentration to 0.02 M). |

| Reagent Decomposition | 1. Presence of water or nucleophilic impurities. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Purify the substrate if necessary. |

References

- ChemScene. (2025). Safety Data Sheet: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate.

- Fisher Scientific. (2024). SAFETY DATA SHEET: 1,3,5-Triazine.

- TargetMol. (n.d.). Safety Data Sheet.

- Le, C., & Spencer, N. S. (n.d.). Electrophotocatalytic Undirected C−H Trifluoromethylations of (Het)Arenes. NIH National Library of Medicine.

- Fisher Scientific. (2025). SAFETY DATA SHEET: Triallyl-s-triazine-2,4,6(1H,3H,5H)-trione.

- BenchChem. (2025). Technical Support Center: Synthesis of Brominated 1,3,5-Triazines.

- ECHEMI. (n.d.). 1,3,5-Triazine SDS, 290-87-9 Safety Data Sheets.

- Pace, V., & Luisi, R. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition.

- BenchChem. (2025). Mechanism of Nucleophilic Substitution on Dichloro-s-triazines.

- Kamal, A., et al. (2026). Exploring s-triazine derivatives as anticancer agents.

- BenchChem. (2025). A Comparative Guide to the Synthesis of s-Triazines.

- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.

- Nagib, D. A., & MacMillan, D. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Semantic Scholar.

- Unknown. (n.d.). Syntheses & studies of biological evaluation of certain s- triazine derived compounds.

- Unknown. (2026). Insights into the Photocatalytic Arene Bromination Enabled by Cs2AgBiBr6 Microparticles. Wiley Online Library.

- Unknown. (n.d.). Photocatalytic trifluoromethylation of arenes and heteroarenes. ResearchGate.

Sources

Application Note: Optimizing Solvent Selection for Tris(bromofluoromethyl)-s-triazine (TBFT) Reactions in Medicinal Chemistry

Executive Summary

The introduction of fluorinated motifs into drug scaffolds is a cornerstone of modern medicinal chemistry, profoundly impacting lipophilicity, metabolic stability, and target binding affinity. 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine (TBFT, CAS 402-94-8) has emerged as a highly versatile reagent for transferring the bromofluoromethyl (-CHBrF) group[1]. However, the reactivity of TBFT is highly bifurcated: it can act as a radical precursor under photoredox conditions or as an electrophile in nucleophilic substitution.

This application note provides an authoritative guide on how to manipulate solvent microenvironments to selectively drive TBFT down either the photoredox or nucleophilic pathway. By understanding the physical organic causality behind solvent effects, researchers can eliminate trial-and-error and design self-validating synthetic protocols.

Mechanistic Causality in Solvent Selection

Photoredox-Catalyzed Radical Bromofluoromethylation

Under visible-light irradiation, photocatalysts (e.g., Ir/Ru complexes or Eosin Y) reduce TBFT via a single-electron transfer (SET) process to generate electrophilic •CHBrF radicals[2]. The efficiency of this SET event is not merely a function of the catalyst's redox potential, but is deeply dictated by the solvent's ability to stabilize the catalyst's long-lived triplet excited state and the resulting radical anion[3].

The Causality of Aqueous Co-Solvents: Historically, photoredox reactions were run in dry aprotic solvents (e.g., THF or DCM). However, recent mechanistic breakthroughs demonstrate a profound solvent effect when transitioning to aqueous mixtures. Utilizing a specific DMF/H₂O (1:4) solvent system dramatically increases the chemoselectivity of the radical addition[4]. Water acts as a highly polar co-solvent that modulates the solubility of the radical intermediates and maintains redox neutrality (often in concert with a hydrogen atom donor like Hantzsch ester), thereby suppressing the unwanted over-reduction of the triazine core and funneling the reaction exclusively toward the desired conjugate addition[4].

Nucleophilic Substitution (Sₙ2/SₙAr) Dynamics

When utilizing TBFT as a substrate for nucleophilic fluorination (e.g., converting the -CHBrF groups to -CHF₂ using alkali metal fluorides), the primary challenge is the poor solubility and high Brønsted basicity of the fluoride ion, which typically leads to elimination byproducts.

The Causality of Bulky Protic Solvents: In standard aprotic solvents like acetonitrile, the fluoride ion remains tightly bound to its counterion (e.g., K⁺), resulting in low nucleophilicity[5]. While phase-transfer catalysts (like 18-crown-6) help, they are insufficient alone. The introduction of bulky, fluorinated tertiary alcohols (e.g., perfluoro-tert-butanol) as the reaction medium fundamentally alters the ion-pair dynamics. These specialized protic solvents selectively solvate the potassium counterion via hydrogen bonding, leaving the fluoride ion "naked" and hyper-reactive[5]. Furthermore, their extreme steric bulk prevents them from acting as competing nucleophiles, effectively shutting down etherification and elimination pathways.

Reaction Workflows and Pathway Visualization

The following diagram illustrates how solvent selection acts as the primary switch between the two dominant reaction pathways of TBFT.

Reaction pathways of TBFT modulated by solvent selection in photoredox and nucleophilic regimes.

Quantitative Data: Solvent Screening Summaries

Table 1: Effect of Solvent on Photoredox Bromofluoromethylation of Styrene with TBFT Conditions: 1.0 eq Styrene, 1.2 eq TBFT, 1 mol%[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Blue LED, 25°C.

| Solvent System | Dielectric Constant (ε) | Catalyst Triplet Lifetime | Yield (%) | Chemoselectivity (Radical vs. Reduction) |

| THF | 7.5 | Short | 22 | 1:2 |

| DMF | 36.7 | Medium | 45 | 1:1 |

| DMSO | 46.7 | Medium | 51 | 2:1 |

| DMF/H₂O (1:4) | ~70 | Long | 89 | >19:1 |

Table 2: Effect of Solvent on Crown-Ether Mediated Nucleophilic Fluorination of TBFT Conditions: 1.0 eq TBFT, 4.0 eq KF, 10 mol% 18-crown-6, 60°C, 12 h.

| Solvent | Hydrogen Bond Donor (HBD) Capacity | Nucleophile State | Yield (%) | Byproduct (Elimination/Ether) (%) |

| Acetonitrile | Low | Weakly Solvated | 35 | 45 |

| Hexafluoroisopropanol | Very High (Acidic) | Protonated | 12 | 10 (Etherification dominant) |

| tert-Butanol | Moderate | Naked Anion | 78 | <5 |

| Perfluoro-tert-butanol | High | Naked Anion | 92 | <2 |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints before proceeding to subsequent steps.

Protocol A: Visible-Light Photoredox Bromofluoromethylation of Terminal Alkenes

Objective: Chemoselective transfer of the -CHBrF group to a terminal alkene using TBFT.

-

Preparation of the Photocatalytic Matrix:

-

In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the terminal alkene (0.5 mmol, 1.0 equiv), TBFT (0.6 mmol, 1.2 equiv), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.005 mmol, 1 mol%).

-

-

Solvent Introduction & Degassing:

-

Add 5 mL of a pre-mixed DMF/H₂O (1:4 v/v) solution.

-

Causality Note: The high water content is critical to stabilize the radical intermediates and prevent the over-reduction of the triazine ring[4].

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen (which acts as a triplet quencher[3]). Backfill with Argon.

-

-

Irradiation:

-

Place the tube 5 cm away from a 34 W Blue LED lamp (λ = 450 nm). Stir vigorously at room temperature for 4 hours.

-

-

Validation Checkpoint 1 (Reaction Monitoring):

-

Action: Remove a 10 µL aliquot via syringe under Argon, dilute in 1 mL acetonitrile, and analyze via LC-MS.

-

Validation Criteria: Proceed to workup only if the starting alkene peak (UV 254 nm) is >95% consumed and the radical adduct mass [M+H]⁺ is the base peak. If unreacted alkene remains, verify the absence of oxygen and irradiate for an additional 2 hours.

-

-

Workup and Isolation:

-

Dilute the mixture with 15 mL of EtOAc and wash with brine (3 × 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

-

Protocol B: Nucleophilic Fluorination of TBFT (Synthesis of -CHF₂ Motifs)

Objective: Displacement of the bromide on the -CHBrF groups of TBFT to yield a difluoromethylated triazine derivative.

-

Activation of the Fluoride Source:

-

In a nitrogen-filled glovebox, add anhydrous spray-dried KF (2.0 mmol, 4.0 equiv) and 18-crown-6 (0.05 mmol, 10 mol%) to a 20 mL vial.

-

-

Solvent Engineering:

-

Add 4 mL of perfluoro-tert-butanol .

-

Causality Note: This specific bulky alcohol will hydrogen-bond to the potassium ion within the crown ether complex, leaving the fluoride ion completely unsolvated and highly nucleophilic, while its steric bulk prevents it from attacking the triazine core[5].

-

-

Reaction Execution:

-

Add TBFT (0.5 mmol, 1.0 equiv) to the suspension. Seal the vial, remove from the glovebox, and heat at 60°C for 12 hours behind a blast shield.

-

-

Validation Checkpoint 2 (Fluoride Consumption):

-

Action: Take a 20 µL aliquot, dilute with CDCl₃, and acquire a crude ¹⁹F NMR spectrum.

-

Validation Criteria: The reaction is successful if the characteristic -CHBrF signal (approx. -140 ppm) has completely shifted to the -CHF₂ doublet region (approx. -115 ppm, J ≈ 55 Hz). If the -CHBrF peak persists, the KF was likely hydrated; discard and restart with rigorously dried reagents.

-

-

Workup:

-

Cool to room temperature, filter through a short pad of Celite to remove potassium bromide salts, and concentrate the filtrate. Purify via Kugelrohr distillation or silica gel chromatography.

-

References

-

Zhou, W., & Gu, K. (2025). Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst. Chemical & Biomedical Imaging, ACS Publications.[Link]

-

Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, ACS Publications.[Link]

-

Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. (2024). ACS Organic & Inorganic Au.[Link]

-

Emerging Trends in Photoredox Synthetic Transformation. DOKUMEN.PUB.[Link]

-

2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine (CAS 402-94-8) Properties and Applications. Fluoropharm.[Link]

Sources

Introduction: The Untapped Potential of Tris(bromofluoromethyl)-s-triazine in Medicinal Chemistry

An Application Note and Protocol for the Proposed Catalytic Activation of Tris(bromofluoromethyl)-s-triazine

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, or s-triazine, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer to antiviral therapies.[1][2][3] The symmetrical and stable nature of the triazine ring, combined with the ability to sequentially substitute its chlorine precursors, allows for the creation of diverse molecular libraries.[2][4][5][6] Tris(bromofluoromethyl)-s-triazine is a novel, yet underexplored, derivative that presents a unique opportunity for the introduction of the valuable bromofluoromethyl (CFBr) group. The controlled activation of the C-Br bond in this molecule could unlock access to highly reactive fluorinated intermediates, which are of significant interest in the synthesis of novel therapeutic agents due to the unique properties conferred by fluorine, such as enhanced metabolic stability and bioavailability.

This document provides a detailed guide to the proposed catalytic activation of Tris(bromofluoromethyl)-s-triazine. As this is a novel substrate, the following protocols are based on established principles of catalytic C-Br bond activation and are intended as a starting point for methodology development.

PART 1: Proposed Catalytic Activation Strategies

The primary and most plausible route for the activation of Tris(bromofluoromethyl)-s-triazine is through the selective cleavage of the C-Br bond, which is significantly weaker than the C-F bond. This can be achieved through single-electron transfer (SET) processes, facilitated by either transition metal catalysts or photoredox catalysis.

Strategy 1: Transition Metal-Catalyzed Reductive Activation

Transition metal complexes, particularly those of copper and iron, are well-known to catalyze the reductive cleavage of C-Br bonds. This process typically involves the formation of a carbon-centered radical, which can then be trapped by a suitable reaction partner.

Strategy 2: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions.[7] An appropriate photocatalyst, upon excitation by light, can engage in a single-electron transfer with the Tris(bromofluoromethyl)-s-triazine substrate to generate the desired radical intermediate.

PART 2: Detailed Experimental Protocols

The following are detailed, step-by-step hypothetical protocols for the two proposed activation strategies.

Protocol 1: Transition Metal-Catalyzed Activation and Trapping

This protocol describes the use of a copper(I) catalyst to generate a fluorinated radical from Tris(bromofluoromethyl)-s-triazine, which is then trapped by a generic alkene.

Materials:

-

Tris(bromofluoromethyl)-s-triazine

-

Copper(I) iodide (CuI)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkene trapping agent (e.g., Styrene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add CuI (5 mol%) and PMDTA (10 mol%).

-

Add anhydrous DMF and stir the mixture until a clear solution is formed.

-

Add Tris(bromofluoromethyl)-s-triazine (1 equivalent) and the alkene trapping agent (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.